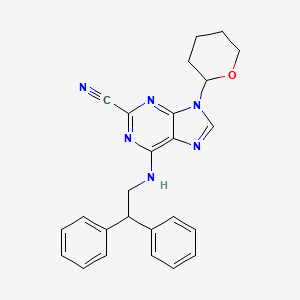![molecular formula C12H12O4 B8716271 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B8716271.png)
2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of isoeugenol and is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate typically involves the acetylation of isoeugenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or pyridine remains common in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl acetates.
Aplicaciones Científicas De Investigación
2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the STAT3 pathway, which is involved in inflammation and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory effects and potentially protect against neurodegenerative diseases.
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
[2-methoxy-4-(3-oxoprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3 |
Clave InChI |
VEKAJHBFBMWJKI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B8716209.png)





![N-[4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8716237.png)





